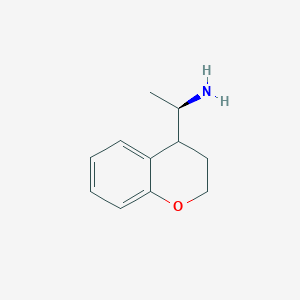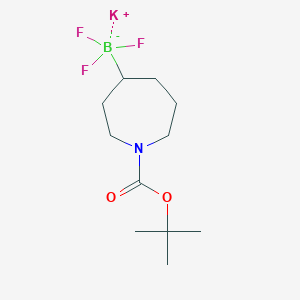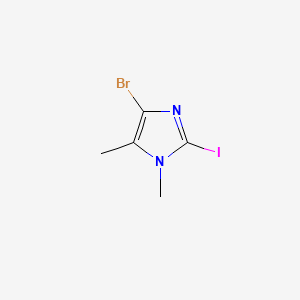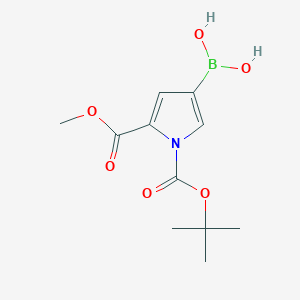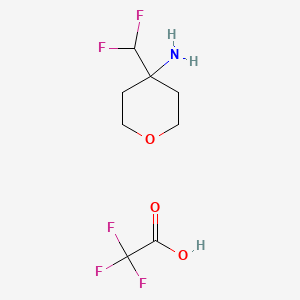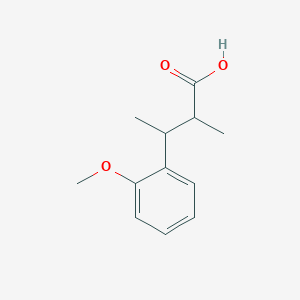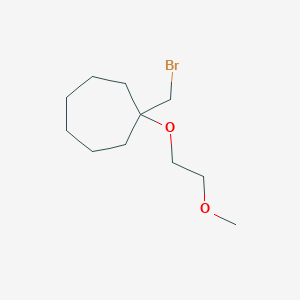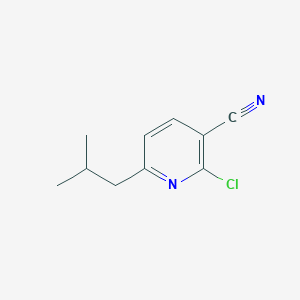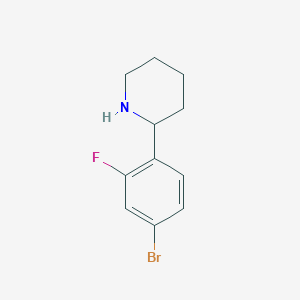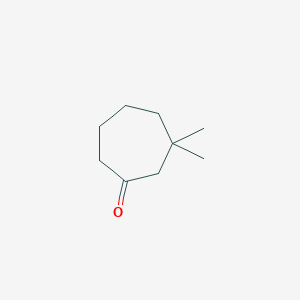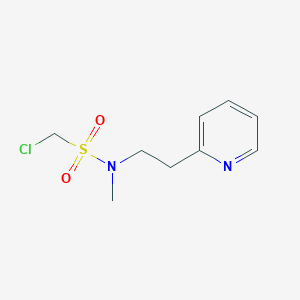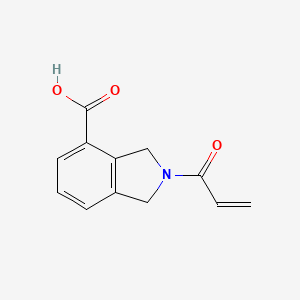
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a prop-2-enoyl group attached to the isoindole ring, which imparts unique chemical and physical properties. Isoindole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of isoindole derivatives with prop-2-enoyl chloride under basic conditions. The reaction typically proceeds as follows:
- Isoindole is treated with a base such as sodium hydroxide to generate the nucleophilic isoindole anion.
- The isoindole anion then reacts with prop-2-enoyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Propyl derivatives.
Substitution: Various substituted isoindole derivatives.
Applications De Recherche Scientifique
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets. The prop-2-enoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acryloyl chloride: Similar in structure due to the presence of the prop-2-enoyl group.
Prop-2-enoyl amides: Share the prop-2-enoyl functional group but differ in the core structure.
Uniqueness
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to its isoindole core, which imparts distinct chemical and biological properties. The combination of the isoindole ring and the prop-2-enoyl group makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-prop-2-enoyl-1,3-dihydroisoindole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-11(14)13-6-8-4-3-5-9(12(15)16)10(8)7-13/h2-5H,1,6-7H2,(H,15,16) |
Clé InChI |
LTHWKCXAVBCXBF-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N1CC2=C(C1)C(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


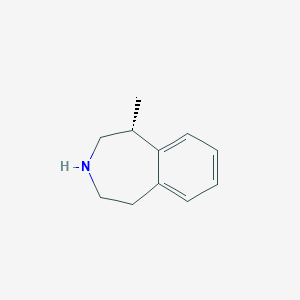
![tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13571143.png)
